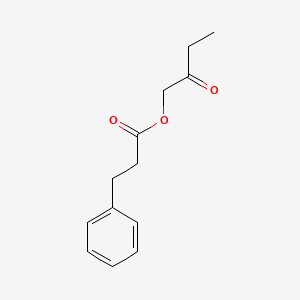
2-Oxobutyl 3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxobutyl 3-phenylpropanoate is an organic compound with the molecular formula C13H14O3 It is a member of the ester family, characterized by the presence of an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxobutyl 3-phenylpropanoate typically involves esterification reactions. One common method is the reaction between 3-phenylpropanoic acid and 2-oxobutanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Oxobutyl 3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products Formed
Oxidation: 3-phenylpropanoic acid
Reduction: 2-oxobutyl alcohol
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
2-Oxobutyl 3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Oxobutyl 3-phenylpropanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active components that exert biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylpyruvate: Similar in structure but lacks the ester group.
Ethyl 3-phenylpropanoate: Similar ester but with an ethyl group instead of 2-oxobutyl.
3-Phenylpropanoic acid: The parent acid of the ester.
Uniqueness
2-Oxobutyl 3-phenylpropanoate is unique due to the presence of both the 2-oxobutyl and 3-phenylpropanoate moieties. This combination imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
676230-40-3 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-oxobutyl 3-phenylpropanoate |
InChI |
InChI=1S/C13H16O3/c1-2-12(14)10-16-13(15)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
WVIMYDMDOZVSDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)COC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


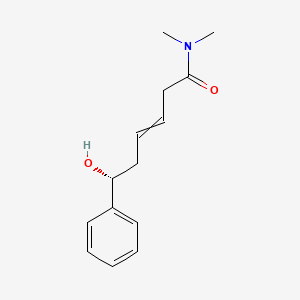
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
![Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12524398.png)
![1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B12524403.png)
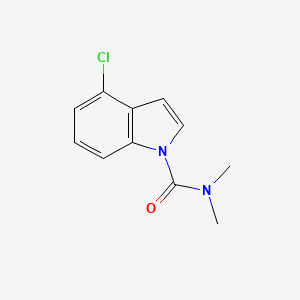
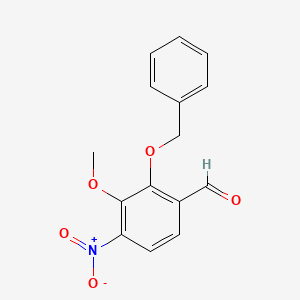
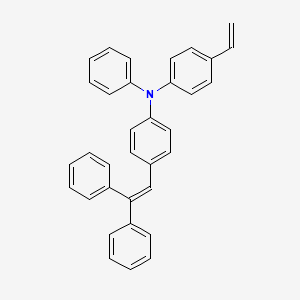
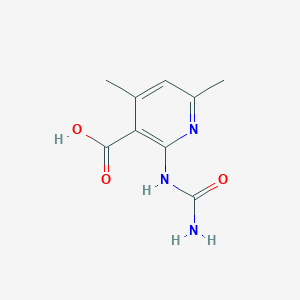
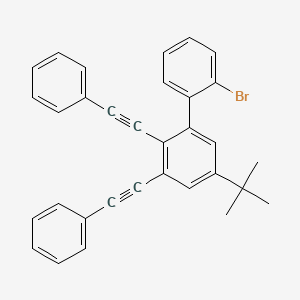
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
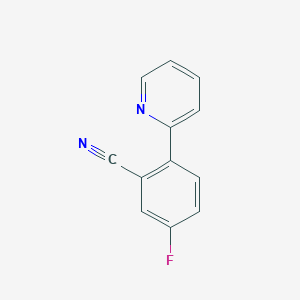

![1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B12524459.png)
![4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B12524468.png)
